Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid
Description
Methyl 3,5-dideoxy-5-[(hydroxyacetyl)amino]-D-glycero-alpha-D-galacto-non-2-ulopyranosidonic acid is a sialic acid derivative characterized by a hydroxyacetyl group at the 5-amino position and a 3,5-dideoxy backbone. Its stereochemistry (D-glycero-alpha-D-galacto configuration) distinguishes it from canonical sialic acids like N-acetylneuraminic acid (Neu5Ac) . The compound is structurally related to N-glycolylneuraminic acid (Neu5Gc), a sialic acid variant found in non-human mammals, but differs in its methyl glycosidic linkage and substitution pattern .
Properties
Molecular Formula |
C12H21NO10 |
|---|---|
Molecular Weight |
339.30 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO10/c1-22-12(11(20)21)2-5(16)8(13-7(18)4-15)10(23-12)9(19)6(17)3-14/h5-6,8-10,14-17,19H,2-4H2,1H3,(H,13,18)(H,20,21)/t5-,6+,8+,9+,10+,12+/m0/s1 |
InChI Key |
NFUCYHODBBSMAK-BLMTXZDNSA-N |
Isomeric SMILES |
CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O |
Canonical SMILES |
COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid typically involves multiple steps, starting from neuraminic acid. The process includes the methylation of the hydroxyl group at the 2-position and the introduction of a hydroxyacetyl group at the nitrogen atom. Common reagents used in these reactions include methyl iodide for methylation and hydroxyacetyl chloride for the introduction of the hydroxyacetyl group. The reactions are usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid often involves the use of biotechnological methods, such as enzymatic synthesis, to achieve high yields and purity. Enzymes like sialyltransferases are employed to catalyze the specific modifications required to produce the compound. These methods are preferred due to their efficiency and the ability to produce the compound on a large scale with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes, such as cell signaling and adhesion.
Medicine: Research focuses on its potential therapeutic applications, including its use in drug delivery systems and as a biomarker for certain diseases.
Industry: The compound is used in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyacetyl group can form hydrogen bonds with these targets, influencing their activity and function. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituents
The target compound is compared below with three key analogs (Table 1):
Table 1 : Structural and functional comparison of the target compound with analogs.
Key Observations:
- Substituent at Position 5 : The hydroxyacetyl group in the target compound introduces a secondary hydroxyl group, enhancing hydrophilicity compared to the acetamido group in Compound 1 and the glycolyl group in Neu5Gc .
- Stereochemistry: The alpha-D-galacto configuration contrasts with the beta-anomer in fluorinated analogs, which may alter glycan-protein interactions .
Spectroscopic and Analytical Data
Critical analytical data for comparison (Table 2):
Table 2 : Spectroscopic comparison of sialic acid derivatives.
Notes:
- The fluorinated analog and Compound 1 share similar HRMS profiles due to identical molecular formulas (C20H28FNO13), but distinct NMR signals confirm structural differences .
- The target compound’s hydroxyacetyl group would likely produce unique MS/MS fragmentation patterns compared to acetamido or glycolyl analogs .
Biological Activity
Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid, commonly referred to as N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid, is a complex organic compound derived from neuraminic acid. This compound is of significant interest in various scientific fields, particularly in biochemistry and pharmacology, due to its role in biological processes, including the formation of glycoproteins and glycolipids.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁N₁O₁₀ |
| Molecular Weight | 339.30 g/mol |
| IUPAC Name | (2R,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
| Synonyms | N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid |
The compound's structure features a unique arrangement of hydroxyl and amino groups that facilitate its interaction with biological molecules.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The hydroxyacetyl group enhances its ability to form hydrogen bonds with target molecules, thereby modulating various biochemical pathways. This modulation can influence cellular processes such as signal transduction and immune responses.
Biological Functions
- Role in Glycoprotein Formation : The compound is integral in the biosynthesis of glycoproteins, which are essential for cell-cell recognition and signaling.
- Influenza Virus Interaction : N-Glycolylneuraminic acid, a related structure, acts as a decoy receptor for binding influenza A viruses (IAVs), potentially influencing viral pathogenesis and host immune responses .
Case Study 1: Viral Inhibition
A study explored the efficacy of this compound as an antiviral agent against influenza viruses. The results indicated that the compound effectively inhibited viral binding to host cells by competing with sialic acid receptors .
Case Study 2: Immune Modulation
Research demonstrated that this compound could modulate immune responses by influencing cytokine production in macrophages. The hydroxyacetyl group was found to enhance the anti-inflammatory effects of certain cytokines, suggesting potential therapeutic applications in inflammatory diseases .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant biological activity:
| Study Focus | Findings |
|---|---|
| Antiviral Activity | Inhibition of IAV binding to host cells |
| Cytokine Modulation | Enhanced anti-inflammatory cytokine production |
| Glycoprotein Synthesis | Essential for proper glycoprotein formation |
Q & A
Q. What synthetic strategies are commonly employed for constructing the sialic acid backbone in methyl 3,5-dideoxy derivatives?
The synthesis typically involves regioselective protection of hydroxyl and amino groups, followed by glycosylation. For example, thiocarbonyl or acetyl groups (e.g., 5-N,4-O-thiocarbonyl or 7,8,9-tri-O-acetyl) are used to stabilize reactive intermediates during glycosidic bond formation . Key steps include:
- Activation of the anomeric center : Use of thioglycosides or trichloroacetimidates under acidic conditions.
- Selective deprotection : Sequential removal of acetyl or benzyl groups via hydrolysis or hydrogenolysis (e.g., Pd/C-catalyzed hydrogenation) .
- Coupling reactions : Stereocontrolled glycosylation using promoters like NIS/TfOH or BF₃·Et₂O.
Table 1: Common Protecting Groups and Reaction Conditions
| Protecting Group | Reaction Conditions | Purpose | Reference |
|---|---|---|---|
| Acetyl (Ac) | HCO₂H–Ac₂O, 0°C, 40 min | Temporary hydroxyl protection | |
| Benzyl (Bn) | H₂, Pd/C, RT | Stable protection for long-term synthesis | |
| Thiocarbonyl | NIS/TfOH, CH₂Cl₂ | Glycosylation activation |
Q. How is the stereochemistry of the α-D-galacto configuration confirmed in this compound?
Stereochemical validation relies on NMR spectroscopy (¹H-¹H coupling constants and NOE correlations) and comparative analysis with literature data . For instance:
- ¹H NMR : The axial-equatorial coupling constants (e.g., ) confirm the pyranose ring conformation .
- ¹³C NMR : Chemical shifts for C-2 (anomeric carbon) in the range of 95-100 ppm indicate α-configuration .
- MALDI-TOF/MS : Validates molecular weight and fragmentation patterns (e.g., loss of acetyl groups at ~60 Da) .
Advanced Research Questions
Q. What challenges arise in synthesizing analogs with modified hydroxyacetyl or glycosidic linkages, and how are they addressed?
Modifications at C-5 (hydroxyacetyl) or the glycosidic bond (e.g., 2→3 vs. 2→6 linkages) require precise control of steric and electronic effects:
- C-5 substitution : The hydroxyacetyl group’s nucleophilicity necessitates mild acylation conditions (e.g., DCC/DMAP in DCM) to avoid over-acylation .
- Glycosidic linkage : 2→3 linkages favor α-selectivity under kinetic control, while 2→6 linkages may require thermodynamic steering via solvent polarity (e.g., acetonitrile vs. toluene) .
- Contradictions in yield : Discrepancies in reported yields (e.g., 88% in vs. 93% in ) may stem from differences in glycosyl donor reactivity or purification methods (e.g., column chromatography vs. crystallization).
Table 2: Optimization of Glycosylation Reactions
| Donor Type | Promoter | Solvent | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Thioglycoside | NIS/TfOH | CH₂Cl₂ | 88 | α > β | |
| Trichloroacetimidate | BF₃·Et₂O | Toluene | 93 | β > α |
Q. How can enzymatic or chemo-enzymatic approaches enhance the synthesis of structurally complex derivatives?
Enzymatic methods (e.g., sialyltransferases) improve regioselectivity for challenging glycosylations. For example:
- Sialidase-assisted synthesis : Retains stereochemical integrity during sialic acid transfer, avoiding side reactions common in chemical synthesis .
- Biotinylated analogs : Compounds like 3g (HRMS: [M-H]⁻ = 1065.4549) are synthesized using biotin-azide click chemistry, enabling glycan array studies .
- Contradiction resolution : Enzymatic methods often achieve higher yields (>90%) compared to chemical routes (~70-85%), but require optimized pH and cofactor concentrations .
Q. What analytical techniques are critical for resolving contradictions in spectral data (e.g., unexpected NOE correlations)?
Discrepancies in NMR or MS data require multi-technique validation:
- 2D NMR (HSQC, HMBC) : Resolves ambiguous NOE signals by correlating ¹H and ¹³C shifts (e.g., distinguishing C-5 hydroxyacetyl from adjacent carbons) .
- High-resolution MS : Differentiates isobaric fragments (e.g., loss of -OAc vs. -NHCOCH₂OH) .
- X-ray crystallography : Definitive confirmation of absolute configuration, though limited by crystalizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
